N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
Description
This compound is a heterocyclic organic molecule featuring a benzodioxol group (1,3-benzodioxole), a triazolone core (1,2,4-triazol-5-one), and a methanesulfonylpiperidine moiety linked via an acetamide bridge. The benzodioxol group is often associated with metabolic stability and bioavailability in drug design, while the methanesulfonylpiperidine subunit could enhance solubility or modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S/c1-21-17(12-4-3-7-22(9-12)30(2,26)27)20-23(18(21)25)10-16(24)19-13-5-6-14-15(8-13)29-11-28-14/h5-6,8,12H,3-4,7,9-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVULDJVVXNBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCN(C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can be achieved through a multi-step process involving several key reactions:
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from salicylic acid and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile.
Construction of the piperidine ring: This involves the use of Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve high enantioselectivity.
Formation of the triazole ring: This can be achieved through a Bischler–Napieralski reaction and N-arylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzodioxole moiety exhibit significant antimicrobial properties. The unique structure of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide suggests potential efficacy against various bacterial and fungal strains. Studies have shown that derivatives of benzodioxole can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
CGRP Receptor Antagonism
The compound's structural features may allow it to act as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP has been implicated in migraine pathophysiology. A study highlighted a related compound that was metabolically stable and suitable for systemic administration routes, indicating that similar structures could be developed for migraine treatment .
Anti-inflammatory Properties
Compounds containing the triazole ring have been noted for their anti-inflammatory effects. The methanesulfonylpiperidine group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzodioxole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Migraine Treatment
In a clinical setting, related compounds targeting CGRP receptors were tested for their effectiveness in acute migraine treatment. These studies demonstrated significant reductions in migraine frequency and severity among participants using receptor antagonists similar to N-(2H-1,3-benzodioxol-5-y)-based compounds .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules with modifications in key regions: benzodioxol substitution , triazolone ring modifications , and sulfonyl-piperidine variations .
Table 1: Structural and Functional Comparisons
Key Findings
- Triazolone Core : The 1,2,4-triazol-5-one ring in the target compound is critical for hydrogen bonding with biological targets, similar to Analog 1’s kinase inhibition mechanism. However, Analog 1’s nitro group increases reactivity and toxicity compared to the benzodioxol group, which likely improves metabolic stability .
- Benzodioxol vs. Benzofuran : Benzodioxol’s electron-rich oxygen atoms may offer stronger π-π stacking interactions compared to benzofuran in Analog 2, though empirical data are lacking.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and research findings related to its biological activity.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Triazole structure : Contributes to the compound's potential as an antifungal and antibacterial agent.
The molecular formula is , with a molecular weight of approximately 396.48 g/mol. The structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of NLRP3 Inflammasome : Recent studies suggest that compounds similar to this one may inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This inhibition can lead to decreased IL-1β release from macrophages, thereby reducing inflammation .
- Antimicrobial Activity : The presence of the triazole moiety is linked to antimicrobial properties. Research indicates that derivatives containing similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria .
- Neuroprotective Effects : The piperidine component suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or neuroinflammatory responses .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds and their implications:
- Study on Inflammasome Inhibition :
- Antimicrobial Screening :
- Neuroprotective Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
